2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide
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Overview
Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide typically involves the reaction of 4-chlorobenzo[d]thiazole with appropriate amines and acylating agents. One common method involves the reaction of 4-chlorobenzo[d]thiazole with methylamine to form the intermediate, which is then reacted with N-(1-phenylethyl)acetamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium cyanide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: It has been studied for its pesticidal properties, particularly against insect pests and mites.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds share a similar core structure and have been studied for their tyrosinase inhibitory activity.
4,7-diphenylbenzo[c][1,2,5]thiadiazole: This compound is used in material science for its photophysical properties.
Uniqueness
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a benzo[d]thiazole core with a phenylethylacetamide moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12(13-7-4-3-5-8-13)20-16(23)11-22(2)18-21-17-14(19)9-6-10-15(17)24-18/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFPEYQCUGTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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